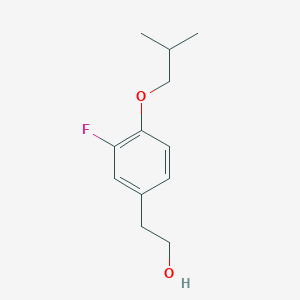
5-(Difluoromethyl)thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C6H3F2NS It features a thiophene ring substituted with a difluoromethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-2-carbonitrile typically involves the introduction of the difluoromethyl group and the nitrile group onto a thiophene ring. One common method involves the following steps:
Starting Material: Thiophene-2-carbonitrile is used as the starting material.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: LiAlH4, ether as solvent, low temperatures (0-25°C).
Substitution: Nucleophiles like amines or thiols, organic solvents like tetrahydrofuran (THF), room temperature to mild heating.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-(Difluoromethyl)thiophene-2-amine.
Substitution: Thiophene derivatives with nucleophilic groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Difluoromethyl)thiophene-2-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and nitrile groups on biological systems. It may serve as a precursor for bioactive molecules or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the nitrile group can interact with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism by which 5-(Difluoromethyl)thiophene-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The difluoromethyl group can influence the compound’s lipophilicity and binding affinity, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbonitrile: Lacks the difluoromethyl group, making it less lipophilic and potentially less bioavailable.
5-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a difluoromethyl group, leading to different chemical reactivity and biological properties.
5-(Trifluoromethyl)thiophene-2-carbonitrile: Contains a trifluoromethyl group, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
5-(Difluoromethyl)thiophene-2-carbonitrile is unique due to the presence of both the difluoromethyl and nitrile groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H3F2NS |
|---|---|
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
5-(difluoromethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3F2NS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6H |
Clave InChI |
FVUKKPNQCSEELB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)


